2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid
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Overview
Description
2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid is a complex organic compound that features both a benzoic acid and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid typically involves the condensation of 2-hydroxybenzoic acid with 4-oxochromene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene moiety can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzaldehyde.
Reduction: Formation of 2-hydroxy-5-[(4-hydroxychromene-2-carbonyl)amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromene moiety can also interact with cellular components, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzaldehyde: An oxidation product with similar structural features.
2-Hydroxy-5-[(4-hydroxychromene-2-carbonyl)amino]benzoic acid: A reduction product with a hydroxyl group in place of the carbonyl group.
2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid derivatives: Various substituted derivatives with different functional groups.
Uniqueness
This compound is unique due to its combination of a benzoic acid and a chromene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c19-12-6-5-9(7-11(12)17(22)23)18-16(21)15-8-13(20)10-3-1-2-4-14(10)24-15/h1-8,19H,(H,18,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODXPRHPJZFKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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